An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the pyrimidine scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a building block in the synthesis of novel bioactive molecules. This document will delve into the known physicochemical properties, spectroscopic signature, synthesis, and applications of this compound, offering insights for its use in research and development.
Molecular Structure and Identification
5-Fluoro-2-(trifluoromethyl)pyrimidine is a substituted pyrimidine with the chemical formula C₅H₂F₄N₂. Its structure is characterized by a pyrimidine ring substituted at the 5-position with a fluorine atom and at the 2-position with a trifluoromethyl group.
| Identifier | Value |
| IUPAC Name | 5-fluoro-2-(trifluoromethyl)pyrimidine |
| CAS Number | 100345-66-2[1] |
| Molecular Formula | C₅H₂F₄N₂[1] |
| Molecular Weight | 166.08 g/mol |
digraph "5-Fluoro-2-(trifluoromethyl)pyrimidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_CF3 [label="C", pos="-2.8,1.25!"]; F_CF3_1 [label="F", pos="-3.5,0.5!"]; F_CF3_2 [label="F", pos="-3.5,2.0!"]; F_CF3_3 [label="F", pos="-2.5,2.0!"]; F5 [label="F", pos="2.6,-1.25!"]; H4[label="H", pos="0,-2.5!"]; H6[label="H", pos="2.3,1.25!"];
// Edges for the pyrimidine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Edges for substituents C2 -- C_CF3; C_CF3 -- F_CF3_1; C_CF3 -- F_CF3_2; C_CF3 -- F_CF3_3; C5 -- F5; C4 -- H4; C6 -- H6; }
Caption: 2D structure of 5-Fluoro-2-(trifluoromethyl)pyrimidine.
Physicochemical Properties
While specific, experimentally determined data for 5-Fluoro-2-(trifluoromethyl)pyrimidine are not widely available in the literature, we can infer its likely properties based on data from structurally similar compounds, such as 5-bromo-2-(trifluoromethyl)pyrimidine and various fluorinated pyridines.
| Property | Predicted/Estimated Value | Rationale/Comparative Data |
| Melting Point | Likely a low-melting solid or liquid | 5-bromo-2-(trifluoromethyl)pyrimidine has a melting point of 41-42°C. The substitution of bromine with a smaller fluorine atom may result in a lower melting point. |
| Boiling Point | Estimated to be in the range of 100-150°C | 5-Fluoro-2-(trifluoromethyl)pyridine has a boiling point of approximately 101°C[2]. The additional nitrogen in the pyrimidine ring would likely increase the boiling point. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and have low solubility in water. | The trifluoromethyl group significantly increases lipophilicity. |
| pKa | Expected to be a weak base. | The electron-withdrawing effects of the fluorine and trifluoromethyl groups decrease the basicity of the pyrimidine ring nitrogens. |
| LogP | Estimated to be in the range of 1.5 - 2.5 | The presence of two electronegative fluorine-containing groups suggests a moderate level of lipophilicity. |
Spectroscopic Characterization
Detailed experimental spectra for 5-Fluoro-2-(trifluoromethyl)pyrimidine are not readily found in published literature. However, based on its structure, the following spectroscopic characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These signals would likely appear as doublets or more complex multiplets due to coupling with the fluorine atom at the C5 position.
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¹³C NMR: Five distinct signals are anticipated for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon atoms attached to fluorine (C5) and the trifluoromethyl group (C2 and the CF₃ carbon) will exhibit characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: Two distinct signals are expected. One signal will be from the fluorine atom at the C5 position, and the other from the trifluoromethyl group at the C2 position. The chemical shifts of these signals are sensitive to the electronic environment of the molecule. For many organofluorine compounds, the chemical shift range is broad, which can aid in structural elucidation[3].
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-F and C=N stretching vibrations within the pyrimidine ring. The presence of the trifluoromethyl group will likely give rise to strong absorption bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (166.08 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₅H₂F₄N₂.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 5-Fluoro-2-(trifluoromethyl)pyrimidine is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related fluorinated pyrimidines. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or guanidine derivative.
A potential synthetic workflow could be:
Caption: A generalized synthetic workflow for 5-Fluoro-2-(trifluoromethyl)pyrimidine.
Reactivity
The pyrimidine ring in 5-Fluoro-2-(trifluoromethyl)pyrimidine is electron-deficient due to the presence of the two nitrogen atoms and the strong electron-withdrawing fluorine and trifluoromethyl groups. This electronic nature dictates its reactivity:
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Nucleophilic Aromatic Substitution: The compound is expected to be susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrimidine ring.
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Stability: The C-F bond is very strong, making the fluorine and trifluoromethyl groups generally stable under many reaction conditions[4].
Applications in Research and Development
While specific applications for 5-Fluoro-2-(trifluoromethyl)pyrimidine are not extensively documented, its structural motifs are prevalent in compounds with significant biological activity.
Medicinal Chemistry
Fluorinated pyrimidines are a cornerstone of many therapeutic agents, particularly in oncology and virology. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[4]. Trifluoromethylpyrimidine derivatives have been investigated as inhibitors of various kinases and as potential anticancer agents[5][6].
Agrochemicals
Trifluoromethyl-substituted heterocyclic compounds are also prominent in the agrochemical industry as herbicides, fungicides, and insecticides. The trifluoromethyl group can increase the efficacy and stability of these agents[6].
¹⁹F NMR Probes
The presence of two distinct fluorine environments in 5-Fluoro-2-(trifluoromethyl)pyrimidine makes it a potential candidate for use as a ¹⁹F NMR probe. ¹⁹F NMR is a powerful tool for studying molecular interactions and conformational changes in biological systems due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus[3].
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed.
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Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
5-Fluoro-2-(trifluoromethyl)pyrimidine is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its physicochemical properties and reactivity can be reasonably predicted based on the extensive knowledge of related fluorinated heterocycles. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
References
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Letopharm. Pyrimidine, 5-fluoro-2-(trifluoromethyl)- | CAS#:100345-66-2. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available from: [Link]
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NextSDS. 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine — Chemical Substance Information. Available from: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available from: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available from: [Link]
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Chemsrc. 5-Fluoro-2-(trifluoromethyl)pyridine | CAS#:936841-73-5. Available from: [Link]
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NextSDS. 2,4-difluoro-5-(trifluoromethyl)pyrimidine — Chemical Substance Information. Available from: [Link]
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Synthesis of 5-fluoro pyrimidine containing DNA and RNA. PMC. Available from: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Available from: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]
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Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. Chemical Science (RSC Publishing). Available from: [Link]
Sources
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- 2. 2-Fluoro-5-(trifluoromethyl)pyrimidine | 1214344-68-9 [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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